The Role of 4-Methylumbelliferyl Oleate in Modern Research: A Technical Guide
The Role of 4-Methylumbelliferyl Oleate in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl oleate (B1233923) (4-MUO) is a synthetic fluorogenic substrate that has become an indispensable tool in various fields of biological research. Its unique chemical structure, comprising the fluorophore 4-methylumbelliferone (B1674119) linked to oleic acid via an ester bond, allows for the sensitive and continuous measurement of lipolytic and esterase activities. Upon enzymatic cleavage, the highly fluorescent 4-methylumbelliferone (4-MU) is released, providing a robust signal that can be easily quantified. This technical guide provides an in-depth overview of the applications of 4-MUO in research, with a focus on quantitative data, experimental protocols, and its role in drug discovery.
Core Applications in Research
The primary application of 4-Methylumbelliferyl oleate is in the determination of enzyme activity for a variety of hydrolases.[1][2] Specifically, it is widely used as a substrate for:
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Lipases: Enzymes that hydrolyze fats (triglycerides). 4-MUO is used to assay the activity of various lipases, including pancreatic, lysosomal, and microbial lipases.[1][2]
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Non-specific Esterases: A broad class of enzymes that cleave ester bonds.[1]
The enzymatic hydrolysis of 4-MUO is a straightforward reaction that forms the basis of its utility.
Quantitative Data
The fluorescence of the liberated 4-methylumbelliferone is pH-dependent, a critical factor for assay optimization.[3] The following table summarizes the key optical properties and other relevant quantitative data for 4-MUO and its fluorescent product.
| Parameter | Value | Reference(s) |
| 4-Methylumbelliferyl Oleate (4-MUO) | ||
| Molecular Formula | C₂₈H₄₀O₄ | [4] |
| Molecular Weight | 440.6 g/mol | [4] |
| CAS Number | 18323-58-5 | [4] |
| Solubility | Chloroform: 20 mg/ml, DMF: 10 mg/ml, DMSO: 0.1 mg/ml | [3] |
| 4-Methylumbelliferone (4-MU) | ||
| Excitation Wavelength (pH 4.6) | 330 nm | [3] |
| Excitation Wavelength (pH 7.4) | 370 nm | [3] |
| Excitation Wavelength (pH 10.4) | 385 nm | [3] |
| Emission Wavelength | 445-454 nm | [3] |
| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | Reference(s) |
| CRL (unspecified lipase) | 4-Methylumbelliferyl butyrate (B1204436) (4-MUB) | 0.46 ± 0.06 | 0.54 ± 0.03 | [5] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for key experiments utilizing 4-MUO.
General Lipase Activity Assay
This protocol provides a general framework for measuring lipase activity in various samples.
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Reagent Preparation:
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Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the lipase being studied. For example:
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Acid Lipase: 0.1 M disodium (B8443419) phosphate/0.05 M citric acid, pH 5.0, containing 0.05% (w/v) Triton X-100 and 0.8 mg/ml bovine serum albumin (BSA).
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Neutral Lipase: 0.22 M Tris/HCl, pH 7.5, containing 0.05% (w/v) Triton X-100.
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-
Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUO in dimethyl sulfoxide (B87167) (DMSO) or methyl cellosolve.
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Working Substrate Solution: Dilute the stock solution to the desired final concentration (typically in the range of 1-5 mM) in the appropriate assay buffer.
-
-
Assay Procedure:
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Pipette 50 µL of the enzyme sample (e.g., cell lysate, purified enzyme) into a 96-well microplate.
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Add 150 µL of the working substrate solution to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
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Stop the reaction by adding a suitable stop solution, such as 50 µL of 0.1 M glycine-NaOH buffer (pH 10.5).
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Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader with the appropriate excitation and emission wavelengths.
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-
Data Analysis:
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Generate a standard curve using known concentrations of 4-methylumbelliferone.
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Calculate the enzyme activity based on the rate of 4-MU production, typically expressed as nmol/min/mg of protein.
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Pancreatic Lipase Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of pancreatic lipase, a key target in drug development for obesity.
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Reagent Preparation:
-
Prepare reagents as described in the general lipase activity assay, using a buffer suitable for pancreatic lipase (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of the potential inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Pre-incubate the pancreatic lipase with various concentrations of the inhibitor for a specific time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the 4-MUO substrate solution.
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Follow the incubation, reaction stopping, and fluorescence measurement steps as outlined in the general assay protocol.
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-
Data Analysis:
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Calculate the percentage of inhibition for each inhibitor concentration.
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Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
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Role in Signaling Pathway Research
While 4-MUO is not a direct probe for signaling molecules, it plays a crucial role in studying the enzymes that generate lipid second messengers. Lipases hydrolyze triglycerides and other lipids to produce fatty acids and other signaling molecules that are involved in a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis.
The product of 4-MUO hydrolysis, oleic acid, is a known signaling molecule that can activate various downstream pathways. By providing a quantitative measure of lipase activity, 4-MUO allows researchers to investigate the regulation of these enzymes and the subsequent production of lipid signals under different physiological and pathological conditions.
Applications in Drug Development
The high sensitivity and suitability for high-throughput screening (HTS) make 4-MUO a valuable tool in drug discovery and development.[6] Its primary application in this area is the identification and characterization of enzyme inhibitors. By using 4-MUO in HTS campaigns, researchers can rapidly screen large compound libraries for potential drugs that modulate lipase activity. This is particularly relevant for diseases where lipase activity is dysregulated, such as obesity, metabolic syndrome, and certain cancers.
Conclusion
4-Methylumbelliferyl oleate is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its utility as a fluorogenic substrate for lipases and esterases allows for the sensitive and quantitative measurement of enzyme activity, facilitating a deeper understanding of lipid metabolism and its role in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the effective application of 4-MUO in a wide range of research and drug discovery endeavors. As our understanding of the intricate roles of lipolytic enzymes in cellular signaling and pathology continues to grow, the importance of reliable and robust assay methods using substrates like 4-MUO will undoubtedly increase.
References
- 1. lipase substrate, ≥95% (HPCE), solid, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methylumbelliferyl oleate fluorescence, = 95 HPCE 18323-58-5 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Methylumbelliferyl oleate | C28H40O4 | CID 6436487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
